3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)21-19(24)20-10-11-23-18(15-8-9-15)12-17(22-23)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUGEBTEJSVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine and a 1,3-diketone precursor.
Attachment of the Urea Moiety: The urea moiety is introduced by reacting the pyrazole derivative with an isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Properties
Studies have demonstrated that derivatives of pyrazole compounds can inhibit various cancer cell lines. For example, related compounds have shown significant inhibition of RET kinase activity, crucial in several cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival .
Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 0.05 | RET kinase inhibition |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The pyrazole moiety is known to interact with various enzymes involved in inflammation, providing a basis for its therapeutic use .
Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced production of inflammatory mediators and potentially lower cancer cell viability .
Case Study 1: Anticancer Activity
In vitro studies have shown that 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea exhibits selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values varied significantly based on the specific cancer cell line tested, indicating selective potency and potential for targeted therapy .
Case Study 2: Anti-inflammatory Applications
A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated significant reductions in pro-inflammatory cytokines compared to controls, suggesting potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs are urea-linked pyrazole derivatives reported in HETEROCYCLES (2003), such as:
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b)
Key Differences :
| Feature | Target Compound | Analogues (9a, 9b) |
|---|---|---|
| Pyrazole Substituents | 3,5-Dicyclopropyl | 3-Methyl, 1-phenyl |
| Urea Linkage | Direct ethyl chain to pyrazole | Methyl or ethyl spacer |
| Aromatic Group | 2-Methylphenyl | Phenyl |
The dicyclopropyl groups in the target compound introduce significant steric bulk and enhanced lipophilicity compared to the methyl/phenyl substituents in 9a/9b.
Physical and Spectral Properties
While the target compound’s exact data are unavailable, inferences can be drawn from analogs:
Melting Points :
Spectral Data :
- IR : Urea N-H stretches (~3300 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) would align with 9a/9b. Cyclopropyl C-H stretches (~3000–3100 cm⁻¹) may appear as distinct peaks.
- NMR : Cyclopropyl protons (δ ~0.5–1.5 ppm) would differ markedly from methyl (δ ~2.0–2.5 ppm) or phenyl (δ ~7.0–7.5 ppm) groups in 9a/9b .
Pharmacological Implications (Inferred)
- Metabolic Stability: Cyclopropyl substituents are known to resist oxidative metabolism, which could improve half-life relative to methyl/phenyl analogs.
- Target Selectivity : Steric bulk may reduce off-target interactions, a common issue with flexible phenyl-containing compounds like 9a/9b .
Biological Activity
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 262.35 g/mol
- CAS Number : 2310158-66-6
The compound features a urea linkage connected to a pyrazole ring, which is known to influence its biological activity through various mechanisms.
The biological activity of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase : Pyrazolyl ureas have been shown to inhibit human carbonic anhydrase II (hCA II), an enzyme critical for physiological processes such as respiration and acid-base balance. The binding affinity is influenced by the presence of specific functional groups that interact with the zinc ion in the active site .
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL .
- Epoxide Hydrolase Inhibition : Certain derivatives of pyrazolyl ureas have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. This inhibition has potential therapeutic implications for conditions like arthritis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects and applications of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Carbonic Anhydrase Inhibition | Pyrazolyl Ureas | Inhibition constants in low nanomolar range |
| Antibacterial | Various Pyrazole Derivatives | Moderate activity against Gram-positive and Gram-negative bacteria |
| sEH Inhibition | Pyrazolyl Ureas | Significant reduction in inflammatory markers |
Detailed Findings
A study published in MDPI highlighted that pyrazolyl ureas exhibit a diverse range of biological activities, particularly as human carbonic anhydrase inhibitors. The study noted that structural modifications significantly affect binding affinity and selectivity towards different isoforms of the enzyme .
Another research effort focused on the antibacterial properties of related compounds, demonstrating that while some derivatives showed promising activity, others were less effective due to structural differences that impacted their interaction with bacterial targets.
Q & A
Q. What are the standard synthetic routes for preparing 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea?
The compound is synthesized via coupling reactions involving isocyanate intermediates. A common method involves reacting a substituted phenyl isocyanate with an amine-containing pyrazole derivative. For example, 2-methylphenyl isocyanate can react with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC or LC-MS .
Q. How is the compound structurally characterized in academic research?
Key characterization methods include:
- X-ray crystallography : For determining crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement ).
- Spectroscopy : H/C NMR to confirm substituent connectivity and purity.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation. PubChem-derived InChI and InChIKey data (e.g., CLZUXXXEUZOPGQ-UHFFFAOYSA-N) provide additional structural validation .
Q. What solvent systems are optimal for recrystallization to ensure purity?
Recrystallization is typically performed using mixed solvents like ethanol/water or ethyl acetate/hexane. Solvent polarity is adjusted based on the compound’s solubility profile, with temperature-controlled gradient cooling to minimize amorphous impurities. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular interactions?
Graph set analysis (e.g., Etter’s methodology) is applied to categorize hydrogen bonds (e.g., R(8) motifs) and predict aggregation behavior. Tools like CrystalExplorer analyze intermolecular contacts, while SHELXL refines H-bond geometries from diffraction data. This approach helps design co-crystals or assess stability under thermal stress .
Q. What computational methods are used to predict the compound’s bioactivity or binding affinity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins, using PubChem 3D conformers as input. MD simulations (GROMACS) evaluate binding stability under physiological conditions .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies include:
- Validating purity via H NMR (e.g., detecting residual solvents).
- Replicating assays under standardized conditions (e.g., ATP-based viability tests).
- Cross-referencing with structural analogs (e.g., pyrazole-urea derivatives) to isolate substituent effects .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Challenges include:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic modifications (e.g., varying cyclopropyl substituents or urea linkage length) are tested via:
- In vitro assays : Enzymatic inhibition (e.g., kinase targets) or cytotoxicity screening.
- Thermodynamic solubility measurements : To correlate lipophilicity (logP) with bioavailability. Substituent effects on hydrogen-bond donor/acceptor capacity are quantified using Cambridge Structural Database (CSD) metrics .
Q. What regulatory considerations apply to handling this compound in research?
While not listed in controlled substance databases (e.g., DEA Schedule), researchers must verify regional regulations (e.g., analogues of JWH-250 in ). Material Safety Data Sheets (MSDS) should address cyclopropyl group reactivity and urea derivative toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
